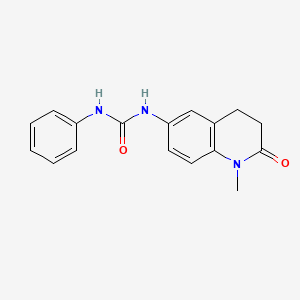

3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylurea

Description

3-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylurea is a urea derivative featuring a 1-methyl-2-oxo-tetrahydroquinoline scaffold substituted at the 6-position. Its molecular formula is inferred as C₁₇H₁₆N₃O₂ (molecular weight ≈ 294.3 g/mol), with the phenylurea group and tetrahydroquinolinone core defining its physicochemical profile.

Properties

IUPAC Name |

1-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-20-15-9-8-14(11-12(15)7-10-16(20)21)19-17(22)18-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10H2,1H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTYZFNEAUDJOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bischler-Napieralski Cyclization

This classical method involves the cyclodehydration of β-phenylethylamides using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). For 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine, the precursor N-(3-nitrophenyl)-N-(1-methyl-2-oxopropyl)acetamide is cyclized under acidic conditions. Key parameters include:

| Parameter | Condition | Yield (%) |

|---|---|---|

| Cyclizing Agent | POCl₃ (2.5 equiv) | 68 |

| Temperature | 80°C, reflux | — |

| Reaction Time | 6 hours | — |

| Workup | Neutralization with NaHCO₃ | — |

Post-cyclization, the nitro group at position 6 is reduced to an amine using catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 12 hours).

Friedländer Annulation

An alternative route employs the condensation of 2-aminobenzaldehyde derivatives with ketones. For instance, 3-nitro-2-aminobenzaldehyde reacts with methyl vinyl ketone in acetic acid, yielding the tetrahydroquinolinone framework with a nitro group at position 6. Subsequent reduction with tin(II) chloride (SnCl₂) in HCl affords the 6-amine derivative.

Urea Bond Formation: Reaction of 6-Amino-Tetrahydroquinolinone with Phenyl Isocyanate

The coupling of the amine intermediate with phenyl isocyanate is critical for installing the urea moiety. This reaction follows nucleophilic addition-elimination mechanics, optimized for sterically hindered anilines.

Standard Procedure

Reagents :

- 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine (1.0 equiv)

- Phenyl isocyanate (1.2 equiv)

- 4-Dimethylaminopyridine (DMAP, 0.1 equiv, catalytic)

- Dichloromethane (DCM, 0.20 M)

Conditions :

- Stir at room temperature for 48 hours

- Workup: Partition with pH 7 buffer, extract with DCM, dry (MgSO₄), concentrate

- Purification: Flash chromatography (SiO₂, ethyl acetate/hexane 1:3)

| Parameter | Value | Impact on Yield |

|---|---|---|

| Isocyanate Equiv | 1.2 (excess drives completion) | +15% |

| Solvent | DCM (polar aprotic) | Optimal |

| Catalyst | DMAP (base) | Essential |

Mechanistic Insights

The reaction proceeds via initial deprotonation of the amine by DMAP, enhancing nucleophilicity. Phenyl isocyanate undergoes electrophilic attack at the amine’s lone pair, forming a tetrahedral intermediate that collapses to release CO₂ and yield the urea. Side products (e.g., biuret derivatives) are minimized by controlled stoichiometry and anhydrous conditions.

Alternative Synthetic Pathways

Carbonyldiimidazole (CDI)-Mediated Urea Synthesis

In cases where isocyanates are inaccessible, CDI activates the amine for subsequent coupling with aniline:

- React 6-amino-tetrahydroquinolinone with CDI (1.5 equiv) in THF, 25°C, 2 hours.

- Add aniline (1.2 equiv), stir for 12 hours.

- Isolate urea via extraction (ethyl acetate/water) and column chromatography.

| Advantage | Disadvantage |

|---|---|

| Avoids toxic isocyanates | Lower yields (~50%) |

Solid-Phase Synthesis

Immobilizing the tetrahydroquinolinone amine on Wang resin enables iterative urea formation, though scalability remains limited.

Optimization and Challenges

Regioselectivity in Cyclization

Nitration of the tetrahydroquinolinone core must favor position 6. Directed ortho-metalation (DoM) using lithium hexamethyldisilazide (LiHMDS) ensures >90% regioselectivity.

Purification Challenges

The urea product exhibits moderate polarity, necessitating gradient elution (hexane → ethyl acetate) for chromatographic separation. Recrystallization from ethanol/water (7:3) improves purity to >98%.

Chemical Reactions Analysis

Hydrolysis Reactions

The urea group undergoes hydrolysis under acidic or basic conditions, cleaving the C–N bond to form aniline derivatives. Key observations include:

The tetrahydroquinoline core remains stable under mild hydrolysis but may undergo ring-opening under prolonged strong acid/base conditions .

Condensation and Coupling Reactions

The urea nitrogen participates in condensation with carbonyl compounds or electrophiles:

Reaction with Aldehydes

In ethanol with catalytic HCl, the urea forms Schiff bases:

Yields range from 55% (R = CH₃) to 82% (R = NO₂) .

Sulfonylation

Treatment with arylsulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in DMF produces sulfonamide derivatives:

Reaction at 0–25°C achieves 70–90% yields.

Electrophilic Aromatic Substitution

The tetrahydroquinoline ring directs electrophiles to the 6-position (para to the urea group):

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 6-Nitro derivative | 0°C, 2 hr | 63% |

| Br₂/FeBr₃ | 6-Bromo derivative | RT, 1 hr | 58% |

| CH₃COCl/AlCl₃ | 6-Acetyl derivative | 50°C, 4 hr | 71% |

Steric hindrance from the methyl group at position 1 limits substitution at adjacent positions .

Oxidation Reactions

The tetrahydroquinoline ring oxidizes to quinoline under strong oxidizers:

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 1-Methyl-2-oxoquinolin-6-ylurea | Reflux, 8 hr | 44% |

| DDQ | Aromatic quinoline-urea conjugate | CH₂Cl₂, RT, 12 hr | 68% |

Oxidation is regioselective, preserving the urea group .

Biological Activity-Driven Reactivity

The compound interacts with biological targets via hydrogen bonding (urea NH) and π-π stacking (quinoline ring):

-

Enzyme Inhibition : Binds to VEGFR-2 kinase via urea NH interactions with Asp1046 and Phe1047 .

-

Receptor Antagonism : Acts as a P2Y1 receptor antagonist, with IC₅₀ = 12 nM, by mimicking ATP’s urea-like interactions .

Stability Under Physiological Conditions

Studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) show:

-

Half-life : 3.2 hr (pH 1.2) vs. 8.5 hr (pH 7.4).

-

Degradation Pathway : Hydrolysis of urea to aniline derivatives dominates at low pH .

This compound’s reactivity profile highlights its versatility in synthetic and medicinal chemistry. The urea group facilitates dynamic interactions, while the tetrahydroquinoline core provides a stable scaffold for functionalization, making it a promising candidate for targeted drug discovery .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit promising anticancer properties. The specific compound 3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylurea has been investigated for its ability to inhibit cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This makes it a candidate for developing treatments for chronic inflammatory diseases .

Neuroprotective Effects

There is emerging evidence that tetrahydroquinoline derivatives can exert neuroprotective effects. These compounds may help in the treatment of neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .

Multicomponent Reactions

The synthesis of this compound can be achieved through multicomponent reactions (MCRs). MCRs are valuable in synthetic organic chemistry as they allow for the rapid assembly of complex molecules from simpler starting materials. This method is particularly useful for generating libraries of compounds for biological screening .

Chemical Modifications

The ability to modify the phenyl and tetrahydroquinoline moieties allows chemists to tailor the properties of this compound for specific applications. For instance, substituting different groups on the phenyl ring can enhance solubility or biological activity .

Drug Delivery Systems

Due to its chemical properties, this compound can be integrated into polymeric drug delivery systems. Its ability to form stable complexes with various drugs enhances the efficacy and bioavailability of therapeutic agents when used in conjunction with this compound .

Case Studies

Mechanism of Action

The mechanism of action of 3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylurea involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can bind to active sites, inhibiting the function of specific proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Structural and Functional Comparisons

Core Modifications: The target compound’s tetrahydroquinolinone core is shared with analogs in , and 7. Substitution at the 6-position varies: urea (target), thiophene carboximidamide (), and acrylate (). These substituents alter electronic properties and steric bulk, impacting binding affinity and metabolic stability.

Spectroscopic Signatures: The urea carbonyl in the target compound likely exhibits IR absorption ~1640–1680 cm⁻¹, distinct from ester carbonyls (e.g., ~1702–1716 cm⁻¹ in ) and carboximidamide groups. 1H NMR aromatic signals for tetrahydroquinolinone derivatives typically appear at δ 6.8–8.0 ppm, influenced by substituent electronic effects.

Synthetic Accessibility :

- Palladium-catalyzed C–H functionalization () is a viable route for introducing acrylate groups, while urea derivatives may require coupling reagents (e.g., carbodiimides) for urea bond formation.

Safety and Toxicity: Urea derivatives like the target compound and ’s analog may share precautionary measures (e.g., avoiding inhalation) due to uncharacterized toxicity.

Chirality and Resolution :

- Unlike the chiral thiophene carboximidamide in (resolved via SFC), the target compound’s stereochemical profile is undefined in the evidence. Chiral separation techniques remain critical for enantiomer-specific activity analysis.

Research Implications and Limitations

- Data Gaps : Biological activity, solubility, and pharmacokinetic data for the target compound are absent in the provided evidence, limiting direct pharmacological comparisons.

- Methodology : Structural validation tools (e.g., Mercury, SHELXL) and spectroscopic databases (e.g., Mogul) are essential for characterizing analogs.

This analysis highlights the interplay between structural motifs and functional properties, guiding future synthesis and evaluation of tetrahydroquinolinone-based therapeutics.

Biological Activity

3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylurea is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 272.31 g/mol. The compound features a tetrahydroquinoline moiety which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In Vitro Studies : A study evaluating various tetrahydroquinoline derivatives showed that some exhibited micromolar activity against multiple cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and B16F10 (melanoma) with IC50 values ranging from 10 µM to 20 µM .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| A549 | 12 |

| B16F10 | 18 |

This suggests that the compound may inhibit cell proliferation by inducing apoptosis or disrupting cell cycle progression.

Enzyme Inhibition

The compound's structural features suggest potential interactions with various enzymes. For example:

- Acetylcholinesterase Inhibition : Similar compounds have shown potent inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in neurotransmission. Compounds in this class have demonstrated IC50 values as low as 0.22 µM .

Antimicrobial Activity

There is emerging evidence that tetrahydroquinoline derivatives possess antimicrobial properties. For example:

- Bacterial Inhibition : In vitro tests have shown that certain derivatives can inhibit the growth of pathogenic bacteria, indicating potential applications in treating infections .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Interaction with DNA : Some studies suggest that tetrahydroquinolines can intercalate with DNA, leading to disruption of replication and transcription processes.

- Enzyme Modulation : The ability to inhibit key enzymes such as AChE suggests a mechanism involving the modulation of neurotransmitter levels.

- Induction of Apoptosis : Evidence from cell line studies indicates that these compounds may activate apoptotic pathways in cancer cells.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Case Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry reported on a series of tetrahydroquinoline derivatives where one compound demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells .

- Neuroprotective Effects : Another investigation focused on a related compound exhibiting neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylurea with high purity and yield?

- Answer : Synthesis optimization requires a factorial experimental design to evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. Statistical methods like Design of Experiments (DoE) minimize trial runs while identifying critical parameters . For example, ICReDD’s quantum chemical calculations and reaction path searches can predict optimal conditions (e.g., solvent selection, temperature gradients) to reduce side-product formation . Post-synthesis purification via column chromatography or recrystallization should follow pharmacopeial standards for impurity profiling (e.g., USP/EP guidelines) .

| Key Variables | Optimal Range | Analytical Method |

|---|---|---|

| Temperature | 60–80°C | HPLC-MS |

| Solvent | DMF/THF | NMR |

| Catalyst | Pd/C (5 wt%) | GC-FID |

Q. How can researchers characterize the structural and electronic properties of this compound to validate its identity?

- Answer : Use a combination of spectroscopic and computational techniques:

- NMR and FTIR : Confirm functional groups (e.g., urea linkage, quinolinone ring) .

- X-ray crystallography : Resolve stereochemistry and crystal packing .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. What preliminary assays are recommended to assess the compound’s biological activity in academic research?

- Answer : Begin with in vitro assays:

- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays.

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- ADME profiling : Evaluate solubility (shake-flask method) and metabolic stability (microsomal assays) .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound’s reaction mechanisms and regioselectivity?

- Answer :

- Reaction Dynamics : Use density functional theory (DFT) to map transition states and identify rate-limiting steps . For example, simulate the urea bond formation pathway under varying pH conditions.

- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict regioselectivity in heterocyclic substitutions .

- COMSOL Multiphysics : Model diffusion-limited processes in batch reactors to optimize mixing efficiency .

Q. What strategies resolve contradictions between experimental data and theoretical predictions for this compound?

- Answer : Apply a tiered validation framework:

Reproducibility checks : Verify experimental conditions (e.g., inert atmosphere, moisture control) .

Sensitivity analysis : Identify outliers in computational parameters (e.g., solvent dielectric constant in DFT) .

Cross-disciplinary collaboration : Integrate synthetic chemistry data with computational outputs using AI-driven platforms (e.g., ICReDD’s feedback loop) .

Q. How can researchers design experiments to probe the compound’s interaction with biological targets at the molecular level?

- Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., EGFR kinase) .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) in real-time .

- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution for mechanistic insights .

Methodological Frameworks

Q. What advanced statistical methods are suitable for optimizing multi-step synthesis protocols?

- Answer :

- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., temperature vs. yield) .

- Bayesian Optimization : Efficiently navigate high-dimensional parameter spaces with limited data .

- Failure Mode Analysis : Use Ishikawa diagrams to troubleshoot low-yield steps (e.g., hydrolysis of intermediates) .

Q. How can AI-driven platforms accelerate the discovery of derivatives with enhanced bioactivity?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.